

Crystal Structure of 4-Phenylcyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylcyclohexanone**

Cat. No.: **B041837**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural and experimental aspects of **4-phenylcyclohexanone**, a versatile building block in organic synthesis. Due to the limited availability of its complete crystal structure in public databases, this document focuses on its known physicochemical properties, synthesis, and the general experimental protocols for its characterization, including the principles of X-ray crystallography which would be applied for its structural determination.

Physicochemical Properties

4-Phenylcyclohexanone is a white to off-white crystalline powder.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O	[1][3][4]
Molecular Weight	174.24 g/mol	[1][4]
CAS Number	4894-75-1	[1][3][4][5]
Melting Point	73-77 °C	[1][2]
Boiling Point	158-160 °C at 16 mmHg	[1][2]
Density	0.97 g/cm ³ (at 25°C)	[1][2]
Solubility	Slightly soluble in water; Soluble in Chloroform, Methanol	[1][2][3]
Appearance	White to off-white crystalline powder	[1][2][5][6]

Synthesis and Crystallization

Several synthetic routes to **4-phenylcyclohexanone** have been reported. One common method involves the oxidation of 4-phenylcyclohexanol. The general approach includes the following steps:

- Catalytic Hydrogenation: A substituted phenol can be catalytically hydrogenated to the corresponding cyclohexanol derivative.
- Oxidation: The resulting 4-substituted cyclohexanol is then oxidized using an appropriate oxidizing agent, such as a chromium-based reagent (e.g., Jones reagent) or, more recently, using environmentally benign methods with oxygen-containing gas as the oxidant.[7]

Crystallization is a crucial step for obtaining high-purity **4-phenylcyclohexanone** suitable for characterization and as a starting material for further reactions. The compound can be crystallized from various solvents, including cyclohexane and petroleum ether.[3] The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) will influence the size and quality of the resulting crystals.

Structural Determination: X-ray Crystallography

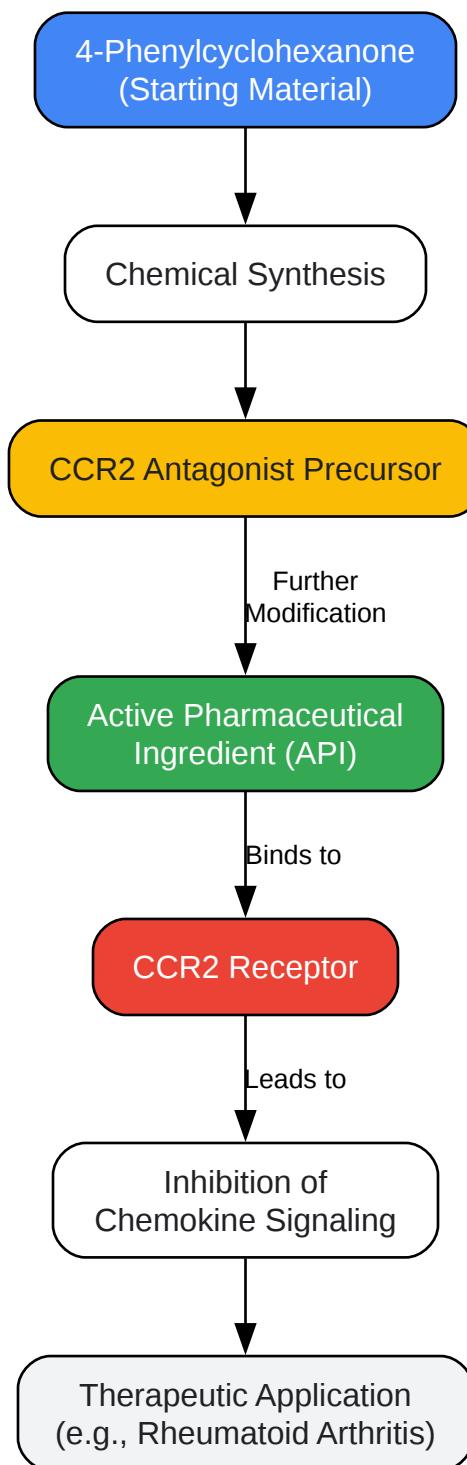
While specific crystallographic data for **4-phenylcyclohexanone** is not readily available in the searched databases, the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Experimental Workflow for Crystal Structure Determination

Caption: General experimental workflow for determining the crystal structure of a small molecule like **4-phenylcyclohexanone**.

Detailed Experimental Protocol for X-ray Crystallography

A typical experimental protocol for the single-crystal X-ray diffraction analysis of a compound like **4-phenylcyclohexanone** would involve the following steps:


- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo $\text{K}\alpha$, $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step is typically performed using specialized software.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions and other parameters.

Applications in Drug Development

4-Phenylcyclohexanone serves as a key intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of CCR2 (C-C chemokine receptor type 2) antagonists, which are investigated for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[1][2] It is also a precursor for the synthesis of coumarins, a class of compounds with diverse pharmacological properties.[1][2]

While no specific signaling pathways directly involving **4-phenylcyclohexanone** are documented, its role as a building block for pharmacologically active compounds underscores its importance in medicinal chemistry. The development of antagonists for receptors like CCR2 is based on inhibiting the signaling cascade initiated by the binding of natural ligands (chemokines).

Logical Relationship in Drug Discovery

[Click to download full resolution via product page](#)

Caption: The role of **4-phenylcyclohexanone** as a starting material in the synthesis of a CCR2 antagonist for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 2. 4-Phenylcyclohexanone CAS#: 4894-75-1 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Phenylcyclohexanone | 4894-75-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. 4-Phenylcyclohexanone, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Crystal Structure of 4-Phenylcyclohexanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041837#crystal-structure-of-4-phenylcyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com